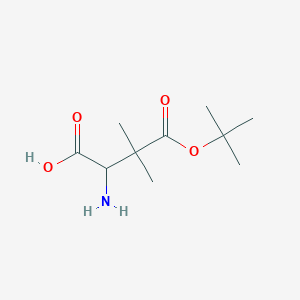

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Description

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a branched-chain amino acid derivative characterized by a tert-butoxy group at the C4 position, two methyl substituents at C3, and an amino group at C2. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol.

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-amino-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,5)6(11)7(12)13/h6H,11H2,1-5H3,(H,12,13) |

InChI Key |

XLLQPKYVWMFJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method is the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids, which can be used as starting materials in dipeptide synthesis. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and coupling strategies. The use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids can facilitate the synthesis process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The amino and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .

Comparison with Similar Compounds

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic Acid

(R)-3-Amino-4-(tert-butoxy)-4-oxobutanoic Acid

- Structure: Shares the tert-butoxy and 4-oxobutanoic acid backbone but lacks the 3,3-dimethyl groups and has an (R)-configuration at C3 .

- Chirality: The (R)-configuration may lead to distinct stereochemical interactions in enzyme binding or crystal packing compared to the target compound (stereochemistry unspecified in the latter).

- Applications : Used in asymmetric synthesis and peptide modifications, highlighting the role of stereochemistry in functional versatility .

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate

- Structure : Features a phenethyl-diethoxyethylamine substituent at C4, introducing additional nitrogen and oxygen atoms (CAS 1222068-61-2) .

- Key Differences :

- Complexity : The extended amine side chain enhances hydrogen-bonding capacity and molecular weight (C₂₁H₃₃N₂O₅ ), contrasting with the simpler tert-butoxy derivative.

- Solubility : The diethoxyethyl group likely improves aqueous solubility compared to the hydrophobic tert-butoxy variant.

- Applications : This compound is utilized in advanced organic synthesis, particularly for constructing polyfunctional intermediates in drug discovery .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Challenges : The tert-butoxy and dimethyl groups in the target compound may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural elucidation .

- Biological Potential: While the chlorophenyl analog has demonstrated neuroactive properties, the tert-butoxy derivative’s bioactivity remains unexplored.

- Material Science : The tert-butoxy group’s stability under acidic conditions (due to steric protection) could make this compound valuable in designing acid-resistant polymers or coatings .

Biological Activity

2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, also known as a derivative of aspartic acid, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is with a molecular weight of approximately 217.26 g/mol. The compound features an amino group, a tert-butoxy group, and a keto group attached to a butanoic acid backbone, which contributes to its reactivity and biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is primarily linked to its role as an intermediate in the synthesis of biologically active molecules. The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors. This interaction can lead to insights into pharmacological properties and therapeutic applications .

2. Applications in Drug Development

Research indicates that this compound may serve as a building block for the synthesis of pharmaceuticals due to its functional groups that facilitate diverse reactivity profiles. Its structural similarity to other bioactive compounds allows for exploration in drug design.

Case Studies and Research Findings

Several studies have examined the biological activities associated with this compound:

- Antiplasmodial Activity : In one study focused on derivatives of aspartic acid, compounds similar to 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid were evaluated for antiplasmodial activity. The IC50 values were determined through various assays, providing insights into their potential as antimalarial agents .

- Enzyme Inhibition : Another area of research has investigated the inhibitory effects of compounds related to 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid on specific enzymes. For instance, studies on barbiturate derivatives have shown promising results in inhibiting α-glucosidase activity, suggesting potential applications in managing diabetes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 4-(tert-Butoxy)-4-oxobutanoic acid | 15026-17-2 | 0.90 |

| (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid | 185836-75-3 | 0.90 |

| (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid | 210048-05-8 | 0.97 |

| 18-(tert-butoxy)-18-oxooctadecanoic acid | 843666-40-0 | 0.96 |

| 12-(tert-butoxy)-12-oxododecanoic acid | 234081-98-2 | 0.96 |

This table illustrates that while several compounds exhibit structural similarities, the specific combination of functional groups in 2-Amino-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid provides distinct reactivity and versatility not found in others.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.